molecular formula C15H15NO2 B12299247 3,4,5,6,7,12b-hexahydro-1H-benzofurano[3,2-h]quinolizin-2-one

3,4,5,6,7,12b-hexahydro-1H-benzofurano[3,2-h]quinolizin-2-one

Cat. No.: B12299247
M. Wt: 241.28 g/mol
InChI Key: ZRDWYECCNDBGMN-UHFFFAOYSA-N
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Description

2H-Benzofuro[2,3-a]quinolizin-2-one, 1,3,4,6,7,12b-hexahydro-, ®- is a complex organic compound with the molecular formula C15H15NO2 It is a member of the quinolizine family, characterized by a fused benzofuran and quinolizine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Benzofuro[2,3-a]quinolizin-2-one, 1,3,4,6,7,12b-hexahydro-, ®- typically involves multi-step organic reactions. One common method starts with the preparation of 1-ethoxycarbonylmethyl-3,4-dihydroisoquinoline, which undergoes cyclization and subsequent functional group transformations to yield the target compound . The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization and functionalization processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial synthesis often employs optimized reaction conditions, including precise temperature control, high-purity reagents, and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2H-Benzofuro[2,3-a]quinolizin-2-one, 1,3,4,6,7,12b-hexahydro-, ®- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

2H-Benzofuro[2,3-a]quinolizin-2-one, 1,3,4,6,7,12b-hexahydro-, ®- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2H-Benzofuro[2,3-a]quinolizin-2-one, 1,3,4,6,7,12b-hexahydro-, ®- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Benzofuro[2,3-a]quinolizin-2-one, 1,3,4,6,7,12b-hexahydro-, ®- is unique due to its fused benzofuran and quinolizine ring system, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c17-10-5-7-16-8-6-12-11-3-1-2-4-14(11)18-15(12)13(16)9-10/h1-4,13H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDWYECCNDBGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC3=C(C2CC1=O)OC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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